N-(2-benzoyl-4-bromophenyl)-3-piperidin-1-ylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This usually includes the compound’s systematic name, its common names, and its Chemical Abstracts Service (CAS) registry number. The description might also include information about the compound’s uses or applications.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It could include the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves determining the compound’s molecular formula, its molecular weight, and its structural formula. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It could include information about the compound’s reactivity, its reaction mechanisms, and the products formed.Physical And Chemical Properties Analysis
This involves determining the compound’s physical and chemical properties. It could include information about the compound’s melting point, boiling point, solubility, stability, and reactivity.科学的研究の応用
Anxiety and Mood Regulation
N-(2-benzoyl-4-bromophenyl)-3-piperidin-1-ylpropanamide and its derivatives have been studied for their potential anxiolytic effects. Notably, diarylacetylene piperidinyl amides, closely related compounds, have demonstrated oral activity in animal models predictive of clinical efficacy for treating anxiety. These compounds have shown affinity for neurokinin NK-1 and NK-2 receptors, which are involved in mood and emotion regulation (Kordik et al., 2006).
Chemical Synthesis and Characterization
The compound and its structural analogs have been a focus in the field of synthetic chemistry. For instance, synthesis procedures involving bromination and reduction reactions have been detailed for related piperidine benzamide derivatives. These procedures have led to the development of novel non-peptide CCR5 antagonists, which are significant in the context of HIV-1 infection treatment and prevention (Cheng De-ju, 2014).
Additionally, the synthesis and characterization of similar compounds have been explored for their potential pharmacological properties, such as being selective serotonin 4 receptor agonists. These compounds have been evaluated for their effects on gastrointestinal motility, suggesting potential therapeutic applications in this domain (Sonda et al., 2004).
Structural Analysis and Optimization
Structural and ab initio calculations of phosphoric triamides related to N-(2-benzoyl-4-bromophenyl)-3-piperidin-1-ylpropanamide have been performed, contributing to a deeper understanding of their chemical behavior and properties. The geometry of these compounds has been optimized using density functional calculations, aiding in the exploration of their potential applications (Gholivand et al., 2005).
Safety And Hazards
This involves studying the compound’s safety and hazards. It could include information about the compound’s toxicity, its flammability, its reactivity, and its environmental impact.
将来の方向性
This involves speculating about future research directions. It could include potential applications for the compound, areas where further research is needed, and possible improvements to the compound’s synthesis.
I hope this helps! If you have any other questions, feel free to ask.
特性
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-3-piperidin-1-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN2O2/c22-17-9-10-19(18(15-17)21(26)16-7-3-1-4-8-16)23-20(25)11-14-24-12-5-2-6-13-24/h1,3-4,7-10,15H,2,5-6,11-14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRKRUOFGDCWSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-bromophenyl)-3-piperidin-1-ylpropanamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。